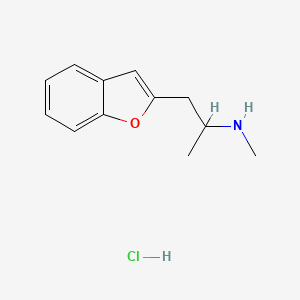

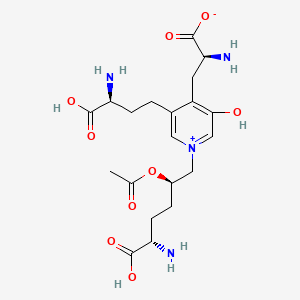

![molecular formula C17H15Cl2N B570599 N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine CAS No. 340830-05-9](/img/structure/B570599.png)

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is a synthetic chemical compound known for its role as an intermediate in the synthesis of various pharmaceuticals, including sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders . This compound is characterized by its complex structure, which includes a naphthalene ring and dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine typically involves the condensation reaction between 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone and monomethylamine in ethanol . This reaction does not require classical dehydrating agents like titanium tetrachloride (TiCl4) or molecular sieves, which are known to produce hazardous byproducts . The low solubility of the imine product in ethanol helps drive the reaction to completion.

Industrial Production Methods

In industrial settings, the synthesis process is optimized to enhance yield and reduce waste. The reaction is carried out in ethanol, and the imine product is further reduced using a palladium on calcium carbonate (Pd/CaCO3) catalyst in ethanol . This method is preferred for its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine undergoes several types of chemical reactions, including:

Reduction: The imine group can be reduced to an amine using catalytic hydrogenation.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

Reduction: The major product is the corresponding amine.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is primarily used as an intermediate in the synthesis of pharmaceuticals like sertraline . Its applications extend to:

Chemistry: Used in the development of new synthetic methodologies.

Biology: Studied for its interactions with biological molecules.

Medicine: Key intermediate in the production of SSRIs.

Industry: Utilized in the large-scale production of pharmaceuticals.

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of sertraline, it is converted into a compound that inhibits the reuptake of serotonin in the brain, thereby increasing serotonin levels and improving mood .

Comparison with Similar Compounds

Similar Compounds

N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine: Another intermediate in the synthesis of sertraline.

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenimine: Used in similar synthetic pathways.

Uniqueness

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is unique due to its specific structural configuration, which makes it a crucial intermediate in the synthesis of certain SSRIs. Its synthesis is optimized for industrial applications, making it more efficient and environmentally friendly compared to similar compounds .

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19/h2-8,12H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRSHTXEMAZHOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

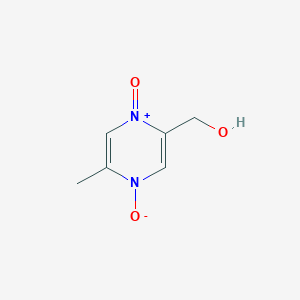

![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)

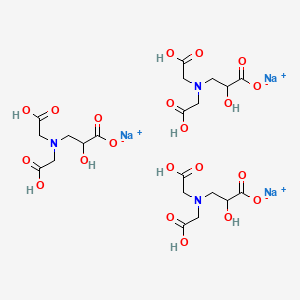

![1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea](/img/structure/B570539.png)